molecular formula C10H21NO2S B6606630 tert-butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate CAS No. 2172176-04-2

tert-butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate

Cat. No.: B6606630
CAS No.: 2172176-04-2
M. Wt: 219.35 g/mol
InChI Key: DSCLCZCEALNMSC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a sulfanyl-substituted butane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methyl-4-sulfanylbutan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

    Substitution: The carbamate group can be substituted under acidic or basic conditions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) are typical.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of prodrugs. Its ability to release active amines under specific conditions makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate involves the cleavage of the carbamate group under acidic or basic conditions. This cleavage releases the active amine, which can then interact with molecular targets. The compound’s sulfanyl group may also participate in redox reactions, influencing its reactivity and interactions.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.

    Benzyl carbamate: Another carbamate used in organic synthesis with different protecting group properties.

    tert-Butyl-N-methylcarbamate: A methyl-substituted carbamate with distinct reactivity.

Uniqueness: tert-Butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate is unique due to its sulfanyl-substituted butane chain, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection and deprotection of amines, as well as in redox chemistry.

Properties

IUPAC Name

tert-butyl N-(2-methyl-4-sulfanylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S/c1-9(2,3)13-8(12)11-10(4,5)6-7-14/h14H,6-7H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCLCZCEALNMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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